6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The compound has a molecular formula of C11H9N3O2 and a molecular weight of 215.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridine derivatives, including 6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires a base such as sodium hydroxide (NaOH) and is carried out under ambient conditions . Another method involves the use of metal-catalyzed coupling reactions, such as those employing copper, iron, gold, ruthenium, or palladium catalysts .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridine derivatives often involves large-scale condensation reactions. These processes may use undesirable solvents like N,N-dimethylformamide or acetonitrile and require high temperatures and catalyst loadings . Recent advancements have focused on developing greener and more efficient synthetic routes, such as metal-free and aqueous synthesis under ambient conditions .
Chemical Reactions Analysis
Types of Reactions
6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the cyanoethyl group.
Common Reagents and Conditions
Oxidation: Metal-free oxidizing agents.
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the cyanoethyl group .
Scientific Research Applications
6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, which serves as a scaffold for various derivatives.
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A similar compound with a chlorine substituent at the 6-position.
Imidazo[1,2-a]pyridinone: Another derivative with a different functional group at the 2-position.
Uniqueness
6-(1-Cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to the presence of the cyanoethyl group, which can undergo various chemical modifications and enhance the compound’s biological activity . This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
6-(1-cyanoethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c1-7(4-12)8-2-3-10-13-9(11(15)16)6-14(10)5-8/h2-3,5-7H,1H3,(H,15,16) |
InChI Key |
MKXMLVMUFCJEEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=CN2C=C(N=C2C=C1)C(=O)O |
Origin of Product |
United States |
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